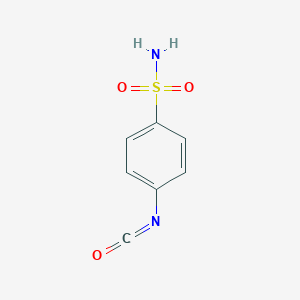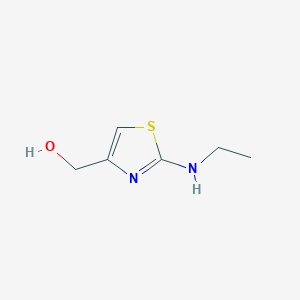
2-Ethylaminothiazol-4-ylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylaminothiazol-4-ylmethanol (ETM) is a chemical compound that has been widely studied in the field of medicinal chemistry due to its potential as a drug candidate. ETM is a thiazole derivative that has shown promising results in preclinical studies as an anti-inflammatory and anti-cancer agent.
Mecanismo De Acción
The exact mechanism of action of 2-Ethylaminothiazol-4-ylmethanol is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. This compound also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is upregulated in inflammation and cancer. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile in preclinical studies. In animal models, this compound has been well-tolerated at doses up to 100 mg/kg/day. This compound has also been shown to have a good pharmacokinetic profile, with a half-life of around 4 hours and good bioavailability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Ethylaminothiazol-4-ylmethanol is its broad-spectrum activity against various diseases, including cancer, inflammation, and infectious diseases. This compound also has a low toxicity profile, making it a promising drug candidate. However, one of the limitations of this compound is its relatively low yield during synthesis, which can make it difficult to produce large quantities for preclinical and clinical studies.
Direcciones Futuras
There are several future directions for 2-Ethylaminothiazol-4-ylmethanol research. One area of interest is the development of this compound derivatives with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of this compound as a potential treatment for other diseases, such as neurodegenerative diseases and metabolic disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its therapeutic potential.
Aplicaciones Científicas De Investigación
2-Ethylaminothiazol-4-ylmethanol has been extensively studied for its potential as a drug candidate in various diseases, including cancer, inflammation, and infectious diseases. In preclinical studies, this compound has shown promising results as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also demonstrated anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models. In addition, this compound has shown potential as an anti-viral agent by inhibiting the replication of several viruses, including herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus type 1 (HIV-1).
Propiedades
Número CAS |
126533-85-5 |
|---|---|
Fórmula molecular |
C6H10N2OS |
Peso molecular |
158.22 g/mol |
Nombre IUPAC |
[2-(ethylamino)-1,3-thiazol-4-yl]methanol |
InChI |
InChI=1S/C6H10N2OS/c1-2-7-6-8-5(3-9)4-10-6/h4,9H,2-3H2,1H3,(H,7,8) |
Clave InChI |
JAOCXGVSYDSOED-UHFFFAOYSA-N |
SMILES |
CCNC1=NC(=CS1)CO |
SMILES canónico |
CCNC1=NC(=CS1)CO |
Sinónimos |
4-Thiazolemethanol, 2-(ethylamino)- |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]- (](/img/structure/B161662.png)
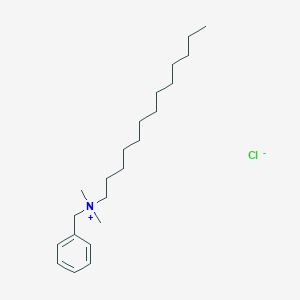
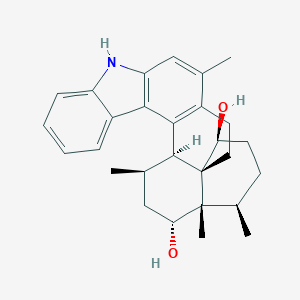
![(2S)-8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B161668.png)
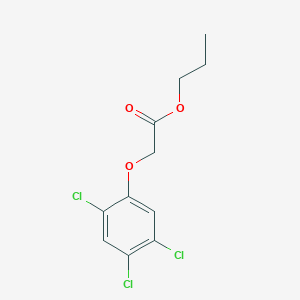
![(2S)-2-[2,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one](/img/structure/B161673.png)
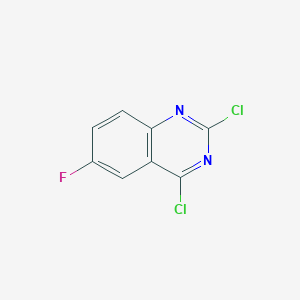
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[2-methoxy-5-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-9,10-dioxo-](/img/structure/B161675.png)
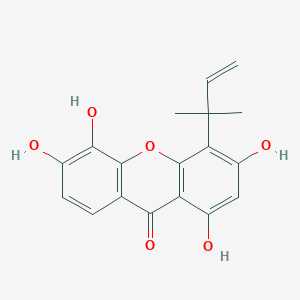
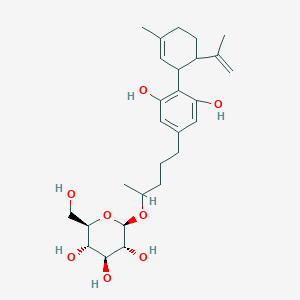
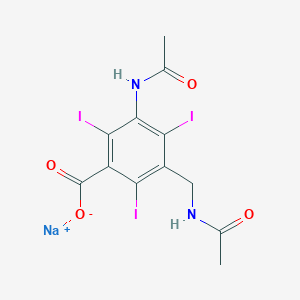

![4-[(1S)-2-[(1S,4As,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-hydroxyethyl]-2H-furan-5-one](/img/structure/B161689.png)
